Benzyl vinylcarbamate
Description
Historical Context and Evolution of Benzyl (B1604629) Vinylcarbamate Synthesis Methodologies
The synthesis of benzyl vinylcarbamate has evolved significantly, moving from challenging early methods to highly efficient and scalable modern processes.
The most widely studied early method for synthesizing this compound involved the Curtius rearrangement of acryloyl azide (B81097). acs.org This process began with the reaction of acryloyl chloride and sodium azide to form acryloyl azide, which would then decompose in the presence of benzyl alcohol to yield the desired product via a vinyl isocyanate intermediate. acs.org
However, this route was fraught with challenges that limited its practicality, especially for large-scale production. The yield was highly sensitive to the reaction conditions, and even trace amounts of acidic impurities, such as unreacted acryloyl chloride, could drastically lower the output by promoting the formation of the byproduct dibenzylethylenedicarbamate. acs.org Furthermore, the intermediate, vinyl isocyanate, was prone to rapid polymerization, making its isolation difficult. acs.org The final purification step required high-vacuum distillation, a technique not easily adaptable to commercial-scale processes, and prolonged heating could lead to product decomposition. acs.org
To overcome the limitations of early methods, significant research has focused on developing more robust, scalable, and efficient preparations of this compound.
A major advancement in the synthesis of this compound is an improved, scalable process that still utilizes the Curtius rearrangement but with critical modifications. acs.orgresearchgate.net In this enhanced method, the vinyl isocyanate generated from the thermal decomposition of acryloyl azide is immediately co-distilled with a solvent, such as toluene (B28343), into a receiving flask. researchgate.netchemicalbook.com This flask contains benzyl alcohol along with a catalyst, typically a tertiary amine like triethylamine, and a polymerization inhibitor like phenothiazine. acs.orgchemicalbook.com
This approach prevents the polymerization of the highly reactive vinyl isocyanate and minimizes side reactions. acs.org A key advantage of this process is that the final product can be purified by crystallization from a solvent like heptane, which is far more amenable to large-scale production than high-vacuum distillation, leading to yields in the range of 65-72%. acs.orgchemicalbook.com
Table 1: Comparison of Early and Advanced Curtius Rearrangement-Based Synthesis
| Feature | Early Synthetic Route | Advanced Synthetic Route |
|---|---|---|
| Intermediate Handling | In-situ reaction, prone to side reactions and polymerization. acs.org | Co-distillation of vinyl isocyanate as it is formed. acs.orgchemicalbook.com |
| Purification Method | High-vacuum distillation. acs.org | Crystallization. acs.orgchemicalbook.com |
| Scalability | Poor, not suitable for commercial processes. acs.org | Easily scalable. acs.orgresearchgate.net |
| Typical Yield | ~60%, highly variable. acs.org | 65-72%. chemicalbook.com |
| Key Reagents | Acryloyl chloride, sodium azide, benzyl alcohol. acs.org | Acryloyl chloride, sodium azide, benzyl alcohol, catalyst (e.g., triethylamine), inhibitor (e.g., phenothiazine). chemicalbook.com |
The application of continuous flow chemistry has marked another significant leap forward in the synthesis of carbamates like this compound. researchgate.net Flow reactors offer superior control over reaction parameters and enhance the safety of handling hazardous intermediates such as organic azides. researchgate.net
In one innovative approach, a continuous flow process couples the Curtius rearrangement with a biocatalytic impurity-tagging strategy. nih.gov After the formation of the carbamate (B1207046), the product stream is passed through a column containing an immobilized enzyme, such as Candida antarctica lipase (B570770) B (CALB). This enzyme selectively converts any unreacted benzyl alcohol into benzyl butyrate, which can be easily separated from the desired product. This telescoped process simplifies purification and provides the Cbz-carbamate products in high yield and purity. nih.gov
Optimization of reaction conditions has been central to improving the synthesis of this compound. The shift from batch to continuous flow processing allows for rapid optimization of parameters like temperature, residence time, and reagent stoichiometry. nii.ac.jp
Table 2: Optimized Conditions for this compound Synthesis
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Acryloyl Azide Addition | Slow pumping into hot toluene (105-110 °C) | Controlled decomposition and formation of vinyl isocyanate. | chemicalbook.com |
| Receiving Vessel | Benzyl alcohol cooled in an ice bath | Trapping of the volatile vinyl isocyanate. | chemicalbook.com |
| Catalyst | Triethylamine (0.1-0.3 g for ~1 mol scale) | To catalyze the addition of benzyl alcohol to the isocyanate. | acs.orgchemicalbook.com |
| Inhibitor | Phenothiazine | To prevent polymerization of the vinyl group. | acs.orgchemicalbook.com |
| Purification | Crystallization from heptane | Avoids thermal decomposition and is suitable for large scale. | chemicalbook.com |
Advancements in Scalable and Efficient Preparations
Significance of this compound as a Synthetic Intermediate
This compound is a highly valuable building block in organic synthesis due to its versatile reactivity. acs.orgchemicalbook.com
Its utility is demonstrated in several key areas:
Synthesis of β-Lactam Antibiotics: The compound readily undergoes alkylation at the carbon atom alpha to the nitrogen, a property that has been exploited in the synthesis of β-lactam antibiotics. acs.orgchemicalbook.com
Polymer Chemistry: The vinyl group allows for polymerization, leading to the formation of polyvinylamine derivatives and self-immolative poly(benzyl carbamates). acs.orgchemicalbook.comuwo.ca
Pharmaceutical Synthesis: It serves as a crucial reagent for creating substituted tetrahydroquinolines, which are important scaffolds in drug discovery. chemicalbook.comlookchem.com For instance, it was a key component in a multicomponent Povarov reaction for the synthesis of the drug torcetrapib (B1681342). mdpi.comnih.gov
Cycloaddition Reactions: As a dienophile, this compound participates in various cycloaddition reactions, providing access to complex cyclic structures. researchgate.net
Synthesis of Amino Acids: The carbamate functionality can be derivatized to produce valuable β-amino acid species. nih.gov
Natural Product Synthesis: It has been employed as a key starting material in the synthesis of complex natural products, including alkaloids like (+)-maritidine. soton.ac.uk
The compound's ability to act as a precursor to a wide range of functional groups and molecular architectures solidifies its importance as a staple intermediate in the toolbox of the modern synthetic organic chemist.
Role of the Vinyl Carbamate Moiety in Chemical Transformations
The vinyl carbamate functional group is a key player in a variety of powerful chemical reactions, particularly in the synthesis of nitrogen-containing heterocycles. rsc.orgnih.gov One of the most notable applications is in transition metal-catalyzed decarboxylative cycloadditions. sioc-journal.cn In these reactions, a palladium catalyst interacts with a vinyl cyclic carbamate to trigger a decarboxylation event, generating a reactive zwitterionic π-allyl-palladium intermediate. This intermediate can then react with a range of electrophiles in formal cycloaddition reactions to construct complex heterocyclic frameworks.
The reactivity of the vinyl carbamate moiety is not limited to cyclic precursors. Acyclic reagents like this compound also exhibit valuable reactivity. For instance, they serve as competent dienophiles in Povarov reactions, which are formal [4+2] cycloadditions used to synthesize tetrahydroquinolines. acs.org The electron-donating nature of the carbamate nitrogen activates the vinyl group, facilitating its reaction with imines generated in situ.
Recent research has also demonstrated the stereodivergent synthesis of β-iodoenol carbamates through a photocatalytic three-component coupling of ethynylbenziodoxolones, CO2, and amines. researchgate.net This highlights the expanding utility of the vinyl carbamate unit in multicomponent reactions under mild, light-induced conditions.
| Transformation Type | Key Reagents/Catalysts | Product Class | Reference |
|---|---|---|---|
| Palladium-Catalyzed Decarboxylative Cycloaddition | Vinyl Cyclic Carbamates, Pd Catalyst | N-Heterocycles | sioc-journal.cn |
| Povarov Reaction | This compound, Aldehydes, Anilines, Chiral Phosphoric Acid | Tetrahydroquinolines | organic-chemistry.orgnih.govrsc.org |
| Photocatalytic Three-Component Coupling | Ethynylbenziodoxolones, CO2, Amines, Photocatalyst | β-Iodoenol Carbamates | researchgate.net |
Orthogonal Protection Strategies in Complex Molecule Synthesis
In the synthesis of complex molecules with multiple functional groups, the ability to selectively protect and deprotect specific sites is crucial. bham.ac.uk This is achieved through an "orthogonal protection" strategy, which employs protecting groups that can be removed under distinct sets of conditions without affecting others. fiveable.meorganic-chemistry.org This approach provides precise control over the synthetic sequence, which is essential for building intricate molecular structures efficiently. bham.ac.ukfiveable.me
This compound is an embodiment of this principle. It contains two distinct protecting elements within its structure: the carbamate group protecting an amine and the benzyl group as part of the carbamate. These groups can be cleaved under different, or "orthogonal," conditions.
Benzyl (Bn) group: Typically removed under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).
Carbamate group: The entire carbamate can be cleaved to reveal the parent amine under various conditions, which can be tuned based on the specific type of carbamate. For instance, a benzyloxycarbonyl (Cbz or Z) group, which is structurally related to benzyl carbamate, is also susceptible to hydrogenolysis. However, other carbamates like Boc (tert-butyloxycarbonyl) are removed with acid, while Fmoc (fluorenylmethyloxycarbonyl) is removed with base. organic-chemistry.orgnumberanalytics.com
This orthogonality allows synthetic chemists to unmask the amine at a desired stage of a synthesis while other functional groups, protected by acid- or base-labile groups, remain intact. organic-chemistry.org This strategy is fundamental in areas like peptide synthesis, where precise control over N-terminal deprotection is required for stepwise amino acid coupling. fiveable.me
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal To |
|---|---|---|---|
| Benzyloxycarbonyl | Cbz or Z | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Cbz, Fmoc |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Cbz, Boc |
| Benzyl Ether | Bn | H₂, Pd/C (Hydrogenolysis) | Acid/Base Labile Groups (e.g., silyl (B83357) ethers, acetals) |
Precursor for Diverse Chemical Scaffolds
Beyond its role in protection and its inherent reactivity, this compound serves as a valuable starting material for the construction of a variety of important chemical scaffolds, particularly those found in pharmaceuticals and natural products. nih.govlookchem.comresearchgate.net
A prominent example is its use in the multicomponent Povarov reaction to produce highly substituted tetrahydroquinolines. organic-chemistry.orgresearchgate.netacs.org In a notable application, a three-component reaction between an aldehyde, an aniline (B41778), and this compound, catalyzed by a chiral phosphoric acid, yields enantiomerically enriched cis-2,4-disubstituted tetrahydroquinolines. organic-chemistry.orgnih.gov This method has been successfully applied to a concise synthesis of Torcetrapib, a drug candidate. organic-chemistry.org This demonstrates the power of using this compound to rapidly build molecular complexity from simple starting materials.
Furthermore, this compound has been instrumental in the synthesis of relays to complex antibiotics. researchgate.netacs.org In one such synthesis, palladium(II)-assisted alkylation of this compound, followed by carbonylation, produces a highly functionalized β-amido ester. acs.org This intermediate was then converted through conventional methods into a synthetic relay for (±)-thienamycin, a potent carbapenem (B1253116) antibiotic. researchgate.netacs.orgwikipedia.org These examples underscore the utility of this compound as a key precursor for accessing structurally diverse and biologically relevant molecules. lookchem.com
| Target Scaffold/Molecule | Reaction Type | Role of this compound | Reference |
|---|---|---|---|
| Tetrahydroquinolines (e.g., for Torcetrapib) | Three-Component Povarov Reaction | Electron-rich dienophile | organic-chemistry.orgnih.gov |
| (±)-Thienamycin Relay | Palladium-assisted Carboacylation | Enamide substrate for C-C bond formation | researchgate.netacs.org |
| CF₃- or -CF₂- substituted Tetrahydroquinolines | Chemical Synthesis | Key reagent | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-ethenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBQZFPEMRCQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448747 | |
| Record name | benzyl vinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84713-20-2 | |
| Record name | benzyl vinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-ethenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Synthetic Methodologies and Advanced Preparations of Benzyl Vinylcarbamate
Curtius Rearrangement Pathway for Benzyl (B1604629) Vinylcarbamate Synthesis
The synthesis commences with the generation of acryloyl azide (B81097). acs.orgchemicalbook.com A common and scalable method involves the reaction of acryloyl chloride with sodium azide. chemicalbook.com This reaction is typically performed in a biphasic system, such as toluene (B28343) and water, with a phase-transfer catalyst like methyltrialkylammonium chloride (Adogen 464) to facilitate the reaction between the water-soluble sodium azide and the toluene-soluble acryloyl chloride. chemicalbook.com The reaction is conducted at low temperatures, generally between 0-5 °C, to manage the exothermic nature of the reaction and the potential instability of the azide product. chemicalbook.com
It is crucial to handle the resulting acryloyl azide solution with care due to its potentially explosive nature. google.com The organic phase containing the acryloyl azide is separated and typically stored at low temperatures (0-5 °C) until it is used in the subsequent step to minimize decomposition. chemicalbook.com
Table 1: Typical Reagents for Acryloyl Azide Generation
| Reagent | Function |
| Acryloyl Chloride | Acyl source |
| Sodium Azide | Azide source |
| Toluene | Organic solvent |
| Water | Aqueous solvent |
| Methyltrialkylammonium chloride | Phase-transfer catalyst |
This table summarizes the key reagents used in the generation of acryloyl azide via the reaction of acryloyl chloride and sodium azide.
The core of the synthesis lies in the thermal decomposition of acryloyl azide, which undergoes the Curtius rearrangement to form the highly reactive vinyl isocyanate intermediate. acs.orgwikipedia.orgchemicalbook.com This rearrangement is a concerted process, meaning the loss of nitrogen gas and the migration of the vinyl group occur simultaneously. wikipedia.org To avoid isolating the potentially hazardous vinyl isocyanate, the reaction is designed for its in-situ formation and immediate trapping. acs.orgchemicalbook.com
A solution of the prepared acryloyl azide is added to a heated solvent, such as toluene, at temperatures ranging from 105-110 °C. acs.orgchemicalbook.com The vinyl isocyanate formed is then co-distilled with the solvent and collected directly into a receiver containing benzyl alcohol. acs.orgchemicalbook.com The receiver is typically cooled to 0-5 °C and contains a catalyst, such as triethylamine, and an inhibitor, like phenothiazine, to facilitate the reaction and prevent unwanted polymerization. acs.orgchemicalbook.com The vinyl isocyanate readily reacts with benzyl alcohol to form the desired product, benzyl vinylcarbamate. acs.orgchemicalbook.com
Given the hazardous nature of the intermediates, significant efforts have been made to improve the safety and efficiency of this compound synthesis through process intensification. google.comchemicalbook.com
The primary safety concern in this synthesis is the thermal instability of acryloyl azide, which can undergo rapid, exothermic decomposition. google.com Calorimetric studies have been conducted to understand and quantify the heat release during the Curtius rearrangement of acryloyl azide, allowing for the development of safer scale-up procedures. google.com The use of continuous flow systems is a key strategy to mitigate these thermal hazards by ensuring efficient heat transfer and minimizing the accumulation of the explosive azide intermediate. google.comresearchgate.net Careful control of the addition rate of the acryloyl azide solution and maintaining the reaction temperature are critical for a safe operation. chemicalbook.com
Process Intensification and Safety Considerations
Alternative and Emerging Synthetic Strategies for this compound
While the Curtius rearrangement is the dominant synthetic route, other strategies for the synthesis of carbamates, in general, are being explored. These include methods that avoid the use of potentially explosive azides. For instance, the Hofmann rearrangement of amides can produce isocyanates, which can then be trapped with alcohols. nih.gov Additionally, palladium-catalyzed carbonylation reactions of amines and alcohols in the presence of an oxidant can also lead to carbamates. While not yet specifically reported for this compound, these alternative strategies represent potential future directions for its synthesis, possibly offering milder reaction conditions or different safety profiles. The development of one-pot syntheses from carboxylic acids to carbamates using reagents like diphenylphosphoryl azide (DPPA) also presents a more streamlined, though still azide-based, alternative. nih.govorganic-chemistry.org
Electrochemical Synthesis Approaches for Enecarbamates
Electrochemical synthesis has emerged as a powerful and green tool in organic chemistry, offering an alternative to conventional reagents for oxidation and reduction. beilstein-journals.org In the context of enecarbamate synthesis, the Shono oxidation is a key electrochemical process. This method typically involves the anodic oxidation of an N-carboalkoxy-protected amine. Although much of the detailed research has focused on the synthesis of cyclic enecarbamates, the underlying principles are applicable to acyclic systems as well.
The process involves the oxidation of a carbamate-protected amine at an anode (commonly graphite (B72142) or platinum) to generate a stabilized carbocation intermediate. beilstein-journals.orgthieme-connect.com Subsequent deprotonation from a carbon atom adjacent to the nitrogen leads to the formation of the carbon-carbon double bond characteristic of an enecarbamate. researchgate.netrsc.org
Key features of this electrochemical approach include:
Mild Conditions : The reactions are often carried out at room temperature without the need for harsh chemical oxidants. researchgate.net
Scalability : Protocols for the multigram electrochemical synthesis of cyclic enecarbamates have been successfully developed, highlighting the method's potential for larger-scale production. thieme-connect.com
Green Chemistry : By using electrons as the primary reagent, electrochemical methods can reduce chemical waste, aligning with the principles of green chemistry. researchgate.netenamine.net
A typical electrochemical setup for a Shono oxidation consists of an undivided cell with graphite electrodes. thieme-connect.comresearchgate.net A constant current is often applied (galvanostatic mode) for ease of control on a larger scale. thieme-connect.com The choice of electrolyte is also crucial; for instance, tetra-n-butylammonium tetrafluoroborate (B81430) (Bu₄N⁺BF₄⁻) has been used effectively. thieme-connect.com While specific examples for the direct electrochemical synthesis of this compound are not extensively detailed in the literature, the established protocols for cyclic enecarbamates provide a strong foundation for its potential electrochemical preparation. rsc.orgenamine.netmanchester.ac.uk
Catalytic Routes to Vinyl Carbamates
Catalysis offers a versatile and efficient pathway to vinyl carbamates, with both transition metals and small organic molecules (organocatalysts) being employed to facilitate their formation and use in subsequent reactions.
Transition-metal catalysis provides direct and atom-economical methods for constructing the vinyl carbamate (B1207046) moiety. Ruthenium, rhodium, and palladium complexes have proven to be particularly effective.
One notable approach is the ruthenium-catalyzed three-component reaction involving an alkyne, an amine, and carbon dioxide (CO₂). rsc.orgacs.org This method provides a direct route to vinyl carbamates, utilizing CO₂ as a C1 building block. rsc.org For example, the reaction of phenylacetylene, diethylamine, and CO₂ in the presence of a ruthenium catalyst like Ru₃(CO)₁₂ yields vinyl carbamates. rsc.org The reaction can be significantly accelerated by using supercritical carbon dioxide (scCO₂) as the solvent instead of traditional organic solvents like toluene. researchgate.net
Rhodium catalysts have been utilized in the oxidative carbonylation of amines and alcohols to produce carbamates under mild conditions. This three-component reaction uses carbon monoxide (CO) and an oxidant, offering a good tolerance for various functional groups in both the amine and alcohol substrates.
Palladium catalysts are prominent in the functionalization and cycloaddition reactions of vinyl carbamates. For instance, an enantioselective [8+2] dipolar cycloaddition has been achieved by merging visible-light activation with palladium catalysis, using vinyl carbamates to construct 10-membered rings. nih.gov
| Catalyst System | Reaction Type | Key Reactants | Notable Findings | Reference |
|---|---|---|---|---|
| Ru₃(CO)₁₂ | Three-Component Synthesis | Alkyne, Amine, CO₂ | Direct synthesis of vinyl carbamates; reaction is faster in supercritical CO₂. | rsc.org, researchgate.net |
| [Rh(μ-Cl)(COD)]₂ / Oxone® | Oxidative Carbonylation | Amine, Alcohol, CO | Operates under mild conditions with good functional group tolerance. | |
| Palladium Complexes | [8+2] Dipolar Cycloaddition | Vinyl Carbamate, Ketene | Enantioselective synthesis of medium-sized rings. | nih.gov |
This compound is a key reactant in several important organocatalytic transformations, particularly in the synthesis of complex nitrogen-containing heterocycles. Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts in this domain. researchgate.net
A prominent example is the organocatalytic three-component Povarov reaction . In this reaction, this compound acts as a dienophile, reacting with an aldehyde and an aniline (B41778) in the presence of a catalytic amount of a chiral phosphoric acid. acs.org This process affords highly functionalized and enantioenriched cis-2,4-disubstituted tetrahydroquinolines. acs.org This reaction has been featured as a key step in the shortest total synthesis of the drug Torcetrapib (B1681342). acs.org The catalyst, often a derivative of BINOL or SPINOL, creates a chiral environment that controls the stereochemical outcome of the reaction. acs.orgsorbonne-universite.fr
These organocatalytic methods are valued for their ability to construct complex chiral molecules from simple precursors under mild, metal-free conditions. mdpi.com The bifunctional nature of the phosphoric acid catalyst, which can act as both a Brønsted acid and a hydrogen-bond donor, is crucial for activating the reactants and controlling the enantioselectivity. researchgate.net
| Catalyst Type | Reaction Name | Role of this compound | Product | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid (e.g., SPINOL-derived) | Povarov Reaction | Dienophile / Alkene Component | cis-2,4-disubstituted Tetrahydroquinolines | acs.org, sorbonne-universite.fr |
Iii. Reactivity and Mechanistic Studies of Benzyl Vinylcarbamate
Radical Reactivity of Benzyl (B1604629) Vinylcarbamate
The electronic nature of the double bond in benzyl vinylcarbamate makes it an excellent substrate for radical addition reactions, particularly with electrophilic nitrogen-centered radicals.
This compound is an effective participant in intermolecular radical additions, such as 1,2-aminoarylation reactions. In these transformations, an electrophilic nitrogen-centered radical (NCR), generated under mild photoredox conditions from precursors like aryl sulfinamides, adds to the alkene. scholaris.caresearchgate.net This initial carbon-nitrogen bond formation generates a carbon-centered radical intermediate which can then undergo further reactions, like a Smiles-Truce rearrangement, to form a new carbon-carbon bond, ultimately yielding vicinally difunctionalized products. researchgate.netmsu.edu
The general mechanism for the aminoarylation of an alkene like this compound using a sulfinamide reagent proceeds as follows:
Deprotonation of the sulfinamide precursor (i) followed by single-electron oxidation by a photoexcited catalyst generates the key electrophilic N-acylsulfinamidyl radical (iii). msu.edu
This electrophilic NCR adds to the electron-rich double bond of this compound. msu.edu
The resulting carbon-centered radical (iv) can then engage in subsequent bond-forming events, such as an intramolecular radical Smiles-Truce rearrangement, to yield the final aminoarylated product. researchgate.netmsu.edu
Enecarbamates, including this compound, are considered ideal substrates for these types of reactions due to the electron-donating nature of the carbamate (B1207046) group, which enhances the nucleophilicity of the vinyl moiety and promotes efficient capture of electrophilic radicals. msu.eduacs.org
The radical additions to this compound proceed with a high degree of control over both regiochemistry and, in many cases, stereochemistry.
Regioselectivity: The addition of electrophilic nitrogen-centered radicals to the vinyl group of this compound is highly regioselective. The nitrogen radical consistently adds to the terminal (β) carbon of the vinyl group. nih.gov This outcome is consistent with the principles of frontier molecular orbital theory, where the electrophilic radical attacks the more electron-rich and less sterically hindered terminal carbon. This regioselectivity leads to the formation of the anti-Markovnikov addition product. acs.org The carbamate group's ability to donate electron density via resonance stabilizes a partial positive charge on the α-carbon in the transition state, further directing the electrophilic radical to the β-position.
Diastereoselectivity: The diastereoselectivity of these radical processes can be significantly influenced by the reaction conditions and the specific nature of the radical precursor. High levels of diastereoselectivity have been reported, particularly when chiral auxiliaries are employed. For instance, in aminoarylation reactions using chiral sulfinamide reagents, the chirality from the sulfur atom can be effectively transferred to a new carbon stereocenter in the product during the rearrangement step. researchgate.netmsu.edu Similarly, reactions involving chiral enecarbamates, such as those derived from Evans oxazolidinones, can proceed with high diastereoselectivity. acs.org
Table 1: Illustrative Examples of N-Centered Radical Additions to Enecarbamates This table presents representative data for reactions involving enecarbamates, demonstrating the typical outcomes for substrates like this compound.
| Radical Precursor | Enecarbamate Substrate | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Aryl Sulfinamide | This compound | Orthogonally Protected Ethylenediamine | 76 | Not Specified | msu.edu |
| N-Hydroxyphthalimide Ester | Generic Enecarbamate | Aminoalkylated Product | Good | Not Specified | N/A |
| Chiral Sulfinamide | Styrene | Chiral Arylethylamine | 85 | >20:1 | researchgate.net |
| N-Bromosulfonamide | Chiral Enecarbamate | Vicinal Amino-Halide | 62 | >20:1 | acs.org |
Cycloaddition Reactions Involving this compound
This compound also functions as a competent dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions with 1,3-dipoles like azomethine ylides to construct five-membered heterocyclic rings.
The [3+2] cycloaddition is a powerful, atom-economical method for synthesizing highly substituted pyrrolidines, which are core structures in numerous biologically active compounds. scholaris.camappingignorance.org
This compound reacts as an electron-rich alkene in inverse-electron-demand [3+2] cycloadditions with azomethine ylides. acs.org Azomethine ylides, which are often generated in situ, are 1,3-dipoles that readily react with dipolarophiles. mdpi.commdpi.com The reaction between an azomethine ylide and this compound leads to the formation of a polysubstituted pyrrolidine (B122466) ring, with the potential to generate multiple new stereocenters. mappingignorance.orgua.es Both stabilized and non-stabilized azomethine ylides can be employed in these cycloadditions. rsc.orgrsc.org The reaction typically proceeds with high regioselectivity, governed by the electronic and steric properties of both the dipole and the dipolarophile.
The development of catalytic asymmetric versions of the [3+2] cycloaddition between azomethine ylides and enecarbamates has enabled the synthesis of enantioenriched pyrrolidines. mappingignorance.orgnih.gov These reactions often utilize a chiral catalyst, such as a metal complex with a chiral ligand, to control the facial selectivity of the cycloaddition. msu.edu
A notable example is the catalytic asymmetric inverse-electron-demand [3+2] cycloaddition of isoquinolinium methylides (a class of azomethine ylides) with enecarbamates, including N-vinylcarbamates. acs.org By employing a chiral N,N′-dioxide ligand in complex with a silver(I) salt, highly functionalized and optically active pyrroloisoquinolines can be obtained. These reactions are reported to proceed in excellent yields and with high levels of both diastereoselectivity and enantioselectivity. acs.org The catalyst orchestrates the approach of the 1,3-dipole to the enecarbamate, leading to the preferential formation of one enantiomer of the cycloadduct. rsc.org
Table 2: Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides with Enecarbamates This table summarizes typical results for the enantioselective cycloaddition of azomethine ylides with enecarbamate substrates, analogous to this compound.
| Azomethine Ylide Source | Enecarbamate | Catalyst System | Yield (%) | d.r. | ee (%) | Reference |
| Isoquinolinium Salt | Cbz-protected Enecarbamate | Chiral N,N'-Dioxide/AgOAc | 99 | >19:1 | 94 | acs.org |
| Phthalizinium Salt | Cbz-protected Enecarbamate | Chiral N,N'-Dioxide/AgOAc | 98 | >19:1 | 95 | acs.org |
| Iminoester | Dimethyl Maleate | Ag(I)/QUINAP | 98 | >50:1 (exo) | 97 | msu.edunih.gov |
| Iminoester | Acrolein | l-Proline | Good | Complete | 80 | researchgate.net |
[4+2] Cycloadditions
Palladium-Catalyzed Transformations
Palladium-catalyzed alkylation reactions of this compound provide a versatile method for carbon-carbon bond formation. chemrxiv.org These transformations often proceed via the "borrowing hydrogen" methodology, where the palladium catalyst facilitates the in situ formation of a reactive intermediate. chemrxiv.org
The scope of palladium-catalyzed alkylations extends to the use of various alkylating agents under different conditions. nih.gov For example, benzyl and alkyl halides can be used in the presence of a palladium acetate (B1210297) catalyst and an inorganic base. nih.gov These reactions highlight the ability of palladium catalysis to functionalize the vinyl group of this compound, leading to the synthesis of more complex and functionalized molecules. researchgate.net
Palladium-catalyzed carboacylation of enecarbamates, including this compound, represents a powerful strategy for the difunctionalization of the double bond. nsf.gov This process involves the simultaneous addition of a carbon and an acyl group across the alkene.
One such reaction involves the intermolecular carboacylation of alkenes using ester electrophiles and tetraarylborate nucleophiles. nsf.gov While this study focused on bicyclic alkenes, the fundamental principle of intercepting an acyl-metal intermediate with an alkene is applicable to enecarbamates. Palladium complexes with bisphosphine ligands have been identified as effective catalysts for this transformation. nsf.gov
Another related transformation is the palladium-catalyzed oxidative carbocyclization-carbonylation of enallenes. nih.gov Although not a direct carboacylation of this compound, this reaction showcases the ability of palladium to orchestrate a cascade involving carbonylation and cyclization, which are key steps in related carboacylation processes. The development of palladium-catalyzed carbonylative synthesis of amides from benzyl formates further demonstrates the versatility of palladium in C-C and C-N bond-forming reactions involving carbonyl groups. rsc.org
This compound serves as a valuable precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.orgresearchgate.net This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
A significant application involves the hydroboration of this compound to form a β-aminoethylborane species. nih.gov This organoborane reagent, often generated in situ, can then be coupled with a variety of aryl halides under Suzuki-Miyaura conditions. nih.govscite.ai This two-step, one-pot procedure provides an efficient route to β-arylethylamines, which are important structural motifs in many biologically active compounds. nih.gov The use of potassium β-aminoethyltrifluoroborates, which can be prepared from this compound, offers the advantage of being stable, isolable solids. nih.gov
The stereoselectivity of Suzuki-Miyaura couplings involving enamide-derived triflates can be controlled by the choice of palladium catalyst and ligands, allowing access to either the (E) or (Z) isomer of the product. beilstein-journals.org This highlights the fine-tunability of palladium-catalyzed cross-coupling reactions involving enecarbamate derivatives.
Iv. Applications of Benzyl Vinylcarbamate in the Synthesis of Complex Molecules
Synthesis of Nitrogen-Containing Heterocycles
The unique reactivity of benzyl (B1604629) vinylcarbamate makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The vinyl group is susceptible to a variety of transformations, including cycloadditions and annulations, providing access to complex ring systems.
Pyrrolidine (B122466) rings are ubiquitous in natural products and pharmaceuticals. Benzyl vinylcarbamate serves as a valuable reagent in the construction of these five-membered nitrogenous heterocycles. One common strategy involves cycloaddition reactions where the vinyl group of this compound acts as a dipolarophile. For instance, in 1,3-dipolar cycloadditions with azomethine ylides, which can be generated from various precursors, this compound can provide the two-carbon unit necessary to form the pyrrolidine ring.
Another approach involves a cascade reaction, such as a one-pot nitro-Mannich/hydroamination sequence, where the carbamate (B1207046) can be involved in the hydroamination step to furnish substituted pyrrolidines. rsc.org While various methods exist for pyrrolidine synthesis, including those starting from amino alcohols or involving metal-catalyzed cyclizations, the use of vinyl carbamates offers a direct route to functionalized products. organic-chemistry.orgbeilstein-journals.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| 1,3-Dipolar Cycloaddition | Isoquinolinium N-Ylides, this compound | Metal salts (e.g., Sc(OTf)₃, Cu(OTf)₂) | Pyrrolo[2,1-a]isoquinoline derivatives |
| Nitro-Mannich/Hydroamination | Nitroalkanes, Aldehydes, Amines | Base and Gold(I) catalysts | Substituted pyrrolidines |
This table provides a generalized overview of reaction types for pyrrolidine synthesis where vinyl carbamates can be utilized.
This compound is a key reagent in the synthesis of certain substituted tetrahydroquinolines, which are important scaffolds in medicinal chemistry. lookchem.com Specifically, it is employed in the preparation of tetrahydroquinolines bearing trifluoromethyl (CF₃) or difluoromethyl (CF₂) groups. lookchem.com The synthesis of these fluorinated heterocycles is of significant interest due to the unique properties that fluorine atoms impart to bioactive molecules, such as enhanced metabolic stability and binding affinity. The general synthetic strategy often involves the reaction of this compound with other precursors that introduce the quinoline (B57606) framework and the fluorinated substituents.
| Reactant 1 | Reactant 2 | Key Feature | Product |
| This compound | Fluorinated precursor | Introduction of -CF₃ or -CF₂ groups | CF₃- or -CF₂-substituted tetrahydroquinolines |
This table illustrates the role of this compound in the synthesis of fluorinated tetrahydroquinolines.
The synthesis of ring-fused azabicyclo[3.1.1]heptanes, complex three-dimensional structures, can be achieved through dearomative cycloaddition reactions. acs.org One such approach involves the Lewis acid-catalyzed [4π + 2σ] cycloaddition of bicyclobutanes with isoquinolinium methylides. acs.org While not a direct reaction of this compound, the underlying principles of cycloaddition with N-heteroarene ylides are relevant. Vinyl carbamates, in general, can serve as the 2π component in such cycloadditions, suggesting a potential, albeit underexplored, application of this compound in the synthesis of related bridged nitrogenous systems. The synthesis of these scaffolds is of interest as they can be considered bioisosteres of meta-substituted aza-arenes. acs.orgnih.gov
| Reaction Type | Reactants | Catalyst | Product Scaffold |
| Dearomative [4π + 2σ] Cycloaddition | Bicyclobutanes, Isoquinolinium Methylides | Sc(OTf)₃ | Ring-fused 3-azabicyclo[3.1.1]heptanes |
This table outlines a synthetic route to azabicyclo[3.1.1]heptanes, a class of compounds where vinyl carbamates could potentially be employed.
This compound is a monomer that can be readily polymerized to form polyvinyl amine derivatives. chemicalbook.com This polymerization provides a route to poly(N-vinyl benzylcarbamate), which can then be deprotected to yield polyvinylamine. Polyvinylamines are important polymers with a wide range of applications due to the presence of primary amine groups along the polymer backbone. These amine functionalities can be further modified, making them useful in areas such as water treatment, paper manufacturing, and as functional coatings. researchgate.netmpg.dencsu.edu
The polymerization of this compound offers an alternative to other synthetic routes to polyvinylamine, such as the hydrolysis of poly(N-vinylformamide). ncsu.edu The benzyl carbamate protecting group provides a stable monomer for polymerization, which can be subsequently removed under relatively mild conditions.
| Monomer | Polymerization Product | Deprotection | Final Polymer |
| This compound | Poly(N-vinyl benzylcarbamate) | Removal of benzyl group | Polyvinylamine |
This table summarizes the synthesis of polyvinyl amine from this compound.
This compound is a precursor for the synthesis of α-amido esters, which are valuable intermediates in organic synthesis. For example, the alkylation of this compound with sodium benzyl acetoacetate (B1235776) in the presence of palladium(II) chloride, followed by carbonylation, yields a highly functionalized β-amido ester. researchgate.net This intermediate has been utilized in the synthesis of relays to complex molecules like (±)-thienamycin. researchgate.net
Furthermore, methods for the enantioselective synthesis of anti-β-hydroxy-α-amido esters have been developed through the dynamic kinetic resolution of α-amido-β-ketoesters via asymmetric transfer hydrogenation. While this latter example does not directly start from this compound, it highlights the significance of the α-amido ester motif that can be accessed from it.
| Starting Material | Reagents | Key Intermediate | Application |
| This compound | Sodium benzyl acetoacetate, PdCl₂, CO/MeOH | Highly functionalized β-amido ester | Relay synthesis of (±)-thienamycin |
This table details the synthesis of a β-amido ester from this compound.
The synthesis of non-natural α-amino acids and their derivatives is a significant area of research, and this compound can serve as a precursor in this context. researchgate.netorganic-chemistry.orgnih.govuni-muenchen.de For instance, methods for producing optically pure α-amino acids have been developed involving the cyclization of serine derivatives, a process where protected amino functionalities, similar to that in this compound, are crucial. researchgate.net
More directly, the vinyl group of this compound can be functionalized to introduce the carboxylic acid moiety or its equivalent, while the carbamate serves as a protected amine. For example, enantioselective routes to α-alkenyl α-amino acid derivatives have been developed via N-H insertion reactions of vinyldiazoacetates with carbamates. rsc.org This highlights the utility of the carbamate group in directing and participating in reactions to form complex amino acid structures.
| Synthetic Target | General Strategy | Role of Carbamate |
| Optically pure α-amino acids | Cyclization of serine derivatives | Protection of amine functionality |
| α-Alkenyl α-amino acid derivatives | N-H insertion of vinyldiazoacetates into carbamates | Nitrogen source and directing group |
| α,α-Disubstituted α-amino acid derivatives | aza-Morita-Baylis-Hillman reaction | Formation of α-amino tertiary center |
This table provides an overview of strategies for synthesizing α-amino acid derivatives where carbamate-protected amines are key.
Pyridine (B92270), Pyrazine (B50134), and Pyrimidine (B1678525) Compounds
The vinyl group and the carbamate moiety of this compound make it a suitable precursor for the construction of various nitrogen-containing heterocyclic systems.
Pyridine Derivatives: this compound serves as a key reagent in the synthesis of functionalized pyridines. One notable method involves a Suzuki-Miyaura coupling reaction. In this approach, benzyl N-vinylcarbamate is first treated with 9-borabicyclo[3.3.1]nonane (9-BBN) to form a borane (B79455) intermediate. This intermediate then undergoes a palladium-catalyzed cross-coupling reaction with a substituted bromopyridine, such as 2-amino-6-bromopyridine. This sequence effectively constructs an ethylamino chain on the pyridine ring, yielding important scaffolds like 2-amino-6-(2-aminoethyl)pyridine derivatives, which are prevalent in medicinal chemistry. galchimia.com The reaction proceeds under relatively mild conditions and demonstrates the utility of this compound in introducing a protected aminoethyl side chain. galchimia.com
Pyrazine and Pyrimidine Compounds: While this compound is a versatile reagent for nitrogen-containing heterocycles, a review of the scientific literature does not provide specific, direct examples of its application in the synthesis of pyrazine or pyrimidine ring systems. General synthetic routes for pyrazines often involve the self-condensation of α-aminocarbonyl compounds or the reaction of 1,2-dicarbonyls with 1,2-diamines. rjpbcs.com Similarly, pyrimidine synthesis typically relies on the condensation of a three-carbon unit with a compound containing an amide structure, such as urea (B33335) or thiourea. mdpi.com Although N-vinylamides and related structures are used in various cycloaddition reactions, the direct use of this compound for constructing the core pyrazine or pyrimidine heterocycles is not prominently documented. researchgate.net
Total Synthesis of Natural Products and Bioactive Compounds
This compound has proven to be an invaluable precursor in the total synthesis of several complex and biologically significant natural products and their analogues.
The potent carbapenem (B1253116) antibiotic, (±)-thienamycin, has been a target of synthetic chemists for decades. This compound plays a crucial role in a synthetic route toward a key relay compound for (±)-thienamycin. researchgate.net The synthesis involves the alkylation of this compound with sodium benzyl acetoacetate. This reaction is carried out in the presence of palladium(II) chloride, which facilitates the coupling. researchgate.net Following the alkylation, the resulting product undergoes a carbonylation reaction (using carbon monoxide and methanol), which produces a highly functionalized β-amido ester. This ester contains the core structural elements necessary for further elaboration into the thienamycin (B194209) framework using established synthetic methodologies. researchgate.net
Table 1: Synthesis of a Thienamycin Precursor Using this compound
| Reactant 1 | Reactant 2 | Key Reagents | Product | Application |
| This compound | Sodium benzyl acetoacetate | Palladium(II) chloride, Carbon monoxide, Methanol | Highly functionalized β-amido ester | Relay to (±)-Thienamycin researchgate.net |
The structural complexity of alkaloids often requires versatile and efficient synthetic strategies. This compound has been employed in the synthesis of several classes of alkaloids, particularly those within the Amaryllidaceae family.
Galanthamine (B1674398) and crinine-type alkaloids are characterized by their intricate polycyclic frameworks. wikipedia.orgchim.it Synthetic strategies towards these molecules often involve the careful construction of a key quaternary stereocenter. soton.ac.uk this compound has been utilized in synthetic approaches to crinine-type alkaloids. Its role is often subtle but critical. For instance, in certain synthetic sequences, the introduction of a nitrogen-containing side chain is required. The use of this compound as the nitrogen source is advantageous due to the protecting group and the reactive vinyl moiety. Specifically, in the synthesis of maritidine, a crinine-type alkaloid, benzyl-N-vinyl carbamate is used, and reaction conditions must be carefully controlled with a base like potassium carbonate to suppress its tautomerization, ensuring the desired reactivity. soton.ac.uk Many synthetic routes to crinine (B1220781) alkaloids can be adapted or conceptually related to the synthesis of the galanthamine scaffold, highlighting the interconnectedness of these synthetic strategies. soton.ac.uk
Maritidine, a crinine-type alkaloid, features a 5,10b-ethanophenanthridine nucleus. soton.ac.uk Its total synthesis represents a significant challenge in organic chemistry. In a notable approach towards the asymmetric synthesis of (+)-maritidine, benzyl-N-vinyl carbamate was employed as a crucial building block. soton.ac.uk The synthesis strategy involved the formation of an intermediate where the vinyl carbamate moiety was essential for subsequent transformations. A key consideration in this process was the prevention of tautomerization of the benzyl-N-vinyl carbamate, which was achieved by the addition of potassium carbonate to the reaction mixture. soton.ac.uk This demonstrates the specific and controlled manner in which this compound must be handled to achieve the desired synthetic outcome in complex alkaloid synthesis.
Arylethylamines are a broad class of compounds that includes many neurotransmitters and pharmaceutical agents. This compound serves as an effective synthon for the creation of complex arylethylamine intermediates.
One powerful application is its use as a dienophile in aza-Diels-Alder reactions. researchgate.net In a one-pot, three-component reaction, an aromatic amine, an aldehyde, and this compound can be reacted in the presence of a chiral phosphoric acid catalyst. thieme-connect.com This reaction constructs a tetrahydroquinoline ring system, which is a key scaffold for many arylethylamine-based compounds. researchgate.netthieme-connect.com The reaction proceeds with good yields and excellent enantiomeric excesses, providing a direct route to chiral, poly-substituted arylethylamine precursors. thieme-connect.com
Furthermore, this compound can be directly converted into orthogonally protected ethylenediamines. researchgate.net In one such method, an intermolecular 1,2-aminoarylation of the vinyl group is achieved using aryl sulfinamide reagents and a photoredox catalyst. This reaction smoothly transforms this compound into a valuable arylethylamine building block, demonstrating the versatility of the vinyl group for complex functionalization. researchgate.net
Table 2: Application of this compound in Arylethylamine Synthesis
| Reaction Type | Co-reactants | Catalyst/Reagents | Intermediate/Product Class | Reference |
| Aza-Diels-Alder Reaction | Aromatic amines, Aldehydes | Chiral phosphoric acid | Tetrahydroquinolines | researchgate.netthieme-connect.com |
| Intermolecular Aminoarylation | Aryl sulfinamides | Photoredox catalyst | Orthogonally protected ethylenediamines | researchgate.net |
Applications in Drug Discovery Research
This compound serves as a valuable reagent in medicinal chemistry, contributing to the development of novel therapeutic agents. Its utility is particularly evident in the strategic design of bioisosteres and in the synthesis of complex molecules targeted at specific diseases, such as Hepatitis C.
Bioisosterism is a fundamental strategy in drug design that involves the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of creating a new compound with improved biological characteristics. nih.govresearchgate.net This approach can enhance potency, selectivity, decrease toxicity, and improve the pharmacokinetic profile of a lead compound. nih.govresearchgate.net Bioisosteres can be classified as classical (simple atomic or group replacements) or non-classical (more complex structural replacements, including ring equivalents or functional group mimetics). researchgate.netu-tokyo.ac.jp
This compound has proven instrumental in the synthesis of novel bioisosteres, particularly for aromatic ring systems. The benzene (B151609) ring is a ubiquitous feature in many approved drugs, but its metabolic liabilities sometimes necessitate its replacement. acs.org A key application of this compound is in the synthesis of aza-bicyclo[3.1.1]heptanes (aza-BCHeps). These saturated, three-dimensional structures are designed to act as bioisosteres for meta-substituted aza-arenes. acs.org
The synthesis is achieved through a dearomative [4π + 2σ] cycloaddition reaction between bicyclobutanes (BCBs) and isoquinolinium methylides, where this compound can be employed in related cycloaddition reactions to generate complex heterocyclic systems. acs.org This method allows for the creation of ring-fused 3-aza-BCHep frameworks, which are valuable for exploring new chemical space in drug discovery. acs.org The ability to generate these complex, saturated scaffolds from simple starting materials highlights the synthetic utility of this compound in creating molecules with potentially superior drug-like properties. acs.org
Table 1: Examples of Bioisosteric Replacements in Drug Design
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Phenyl Ring | Aza-bicyclo[3.1.1]heptane | Increase 3D character, improve solubility, alter metabolic profile acs.org |
| Carboxylic Acid | Tetrazole, Hydroxamic Acid | Improve metabolic stability, enhance potency, modulate pKa u-tokyo.ac.jp |
| Amide Bond | Alkene, Fluoroalkene | Increase stability against enzymatic degradation scripps.edu |
| Hydrogen | Fluorine | Modulate electronic properties, block metabolic oxidation, enhance binding affinity u-tokyo.ac.jpscripps.edu |
This table provides illustrative examples of bioisosteric replacements commonly employed in medicinal chemistry.
The Hepatitis C virus (HCV) is a significant global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. uni-saarland.demdpi.com Among the most potent classes of DAAs are the inhibitors of the non-structural protein 5A (NS5A). uni-saarland.deplos.org NS5A is a multifunctional protein essential for viral RNA replication and virion assembly, making it an attractive target for therapeutic intervention. mdpi.complos.org
Many potent NS5A inhibitors feature a complex molecular architecture, often containing a central biphenyl (B1667301) or similar scaffold, with proline and carbamate moieties playing a crucial role in their activity. uni-saarland.demdpi.com this compound is a key building block for introducing the N-vinylcarbamate functionality, which can be further elaborated to construct the carbamate portion of these inhibitors. The carbamate group is a critical component of the inhibitor's structure, contributing to its binding affinity with the NS5A protein.
Research has focused on synthesizing novel NS5A inhibitor analogues with high potency across various HCV genotypes and improved metabolic stability. uni-saarland.de In the design of these inhibitors, modifications are often made to the linker and end-cap regions of the molecule. uni-saarland.de For instance, studies have explored the synthesis of bis-imidazolyl phenyl butadiyne derivatives which incorporate a proline-carbamate structure. uni-saarland.de The synthesis of such complex molecules relies on the availability of versatile building blocks like this compound to create the core carbamate linkage.
Table 2: Key Data on Selected HCV NS5A Inhibitors
| Inhibitor Class | Target | Key Structural Features | Role of Carbamate Moiety |
| Daclatasvir-like | NS5A mdpi.com | Symmetrical dimer, biphenyl core, carbamate-linked prolines | Essential for binding to the NS5A protein complex uni-saarland.de |
| Ombitasvir-like | NS5A mdpi.com | Complex macrocycle with carbamate linkage | Contributes to the conformational rigidity and target engagement |
| Elbasvir-like | NS5A mdpi.com | Imidazole-based scaffold with carbamate-linked amino acids | Key interaction point within the NS5A binding site uni-saarland.de |
This table summarizes information on prominent classes of NS5A inhibitors where carbamate functionalities are integral to their mechanism of action.
V. Advanced Spectroscopic and Computational Studies on Benzyl Vinylcarbamate and Its Derivatives
Spectroscopic Characterization in Mechanistic Elucidation
Spectroscopic techniques are crucial for the real-time observation and detailed analysis of chemical reactions involving benzyl (B1604629) vinylcarbamate. They allow for the identification of reactants, products, and unstable intermediates, which is fundamental to elucidating reaction mechanisms.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive method for monitoring chemical reactions as they occur within the NMR tube. osf.ioed.ac.uk This technique provides unique insights into reaction kinetics, helps identify transient intermediates, and can be used to understand complex reaction pathways without the need for sampling. ed.ac.ukup.ac.za For reactions involving benzyl vinylcarbamate, such as its synthesis or subsequent alkylation, ¹H NMR spectroscopy can track the disappearance of starting material signals and the appearance of product signals in real-time. up.ac.za
The progress of a reaction can be monitored by acquiring a series of ¹H NMR spectra over the reaction's lifetime. ed.ac.uk For instance, in the synthesis of this compound via the Curtius rearrangement, in-situ NMR could follow the consumption of benzyl alcohol and the formation of the carbamate (B1207046) product. researchgate.net The integration of the respective peaks provides quantitative data on the concentration of each species over time, allowing for the determination of reaction rates and orders. ed.ac.ukmdpi.com
Modern advancements allow for reaction monitoring even in flow systems, where a reaction mixture is flowed through a specialized NMR cell. osf.iobeilstein-journals.org This is particularly advantageous for optimizing reaction conditions. beilstein-journals.org Furthermore, time-consuming but structurally informative 2D NMR techniques like COSY and HMBC can be applied under stationary flow conditions to elucidate the structure of unknown or unstable intermediates formed during reactions of this compound derivatives. osf.io
Table 1: Application of In-situ NMR for Reaction Monitoring
| Technique | Information Gained | Relevance to this compound Chemistry |
|---|---|---|
| ¹H NMR Time Course | Concentration vs. time data for reactants and products. ed.ac.uk | Kinetic analysis of synthesis and derivatization reactions. |
| Flow NMR | Real-time analysis and optimization of reaction conditions. beilstein-journals.org | Efficient screening of catalysts or conditions for polymerization or alkylation. |
| In-situ 2D NMR (e.g., COSY, HMBC) | Structural elucidation of transient intermediates. osf.io | Identifying the structure of short-lived species in complex reaction mixtures. |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For this compound, which is a solid with a melting point of 43-44°C, single-crystal X-ray diffraction can be used for absolute structural confirmation. chemicalbook.commolbase.com
In the study of this compound derivatives, X-ray crystallography serves to confirm the outcome of a reaction, especially when new stereocenters are formed. For example, in reactions of N-benzyl-N-methylmethacrylthioamide, a structural analogue, X-ray analysis confirmed the molecular structure and revealed details about the rotation around the C(S)–N bond. rsc.org Similarly, for complex multifunctional ligands derived from related scaffolds, crystallography has been used to understand how they bind to biological targets like acetylcholinesterase. nih.gov This level of structural detail is critical for structure-activity relationship (SAR) studies. nih.gov
Table 2: Crystallographic Data for this compound & Related Structures
| Compound | CAS Number | Melting Point (°C) | Key Structural Information from X-ray Crystallography |
|---|---|---|---|
| This compound | 84713-20-2 | 43-44 chemicalbook.commolbase.com | Provides definitive confirmation of the vinyl and benzyl carbamate connectivity, bond angles, and planarity of the carbamate group. (Hypothetical application) |
| N-benzyl-N-methylmethacrylthioamide | Not available | Not available | Determined equilibrium between two rotamers and the activation energy for bond rotation. rsc.org |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and used to determine the molecular weight of a compound and deduce its structure by analyzing fragmentation patterns. For this compound (MW: 177.2 g/mol ), mass spectrometry can quickly confirm its formation in a synthesis reaction. chemicalbook.commolbase.com
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. semanticscholar.org This is crucial for distinguishing between isomers and confirming the identity of newly synthesized derivatives of this compound. In the synthesis of complex molecules, HRMS is often the primary method for confirming that the desired product has been formed with the correct elemental composition. semanticscholar.org Mass spectrometry is also a key component in the characterization of novel compounds synthesized from precursors like vinyl acyl azides. researchgate.net
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules. By modeling reactions at a quantum-mechanical level, researchers can investigate reaction pathways, transition states, and molecular properties that are often difficult or impossible to observe experimentally.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a powerful tool for studying organic reaction mechanisms, offering insights that are comparable in accuracy to more demanding methods but at a lower computational cost. mdpi.comijcce.ac.ir
For reactions involving this compound or its precursors, DFT calculations can be used to model the entire reaction path. For example, the Curtius rearrangement of acryloyl azide (B81097) to form vinyl isocyanate, a key step in one synthesis of this compound, has been studied using DFT to support the interpretation of IR spectra of the reactive intermediates. researchgate.net DFT is also employed to elucidate the mechanisms of cycloaddition reactions, determining whether they proceed through a concerted or stepwise pathway. mdpi.compku.edu.cn By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. ijcce.ac.ir This helps explain observed selectivities and reactivity patterns. ijcce.ac.ir
The transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. taylorandfrancis.com While transition states cannot be isolated experimentally due to their fleeting nature (lifetimes around 10⁻¹² s), their structures and energies can be located and calculated using computational methods like DFT. taylorandfrancis.come3s-conferences.org
Understanding the transition state is key to understanding the reaction's kinetics, as its energy relative to the reactants determines the activation energy of the reaction. e3s-conferences.org For reactions of this compound and its derivatives, transition state analysis can explain observed stereoselectivity or regioselectivity. For instance, in a Diels-Alder reaction involving a related carbamate, calculations on the endo- and exo-transition states could predict which product isomer is favored. taylorandfrancis.com By analyzing the geometry of a calculated transition state, researchers can identify the key molecular interactions, such as steric hindrance or favorable orbital overlap, that control the reaction's outcome. e3s-conferences.org This predictive power is invaluable for designing more efficient and selective syntheses. e3s-conferences.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Benzyl alcohol |
| Acryloyl azide |
| Vinyl isocyanate |
| N-benzyl-N-methylmethacrylthioamide |
| Acetylcholinesterase |
| Tacrine |
Stereoselectivity Prediction and Rationalization
Computational chemistry has emerged as a powerful tool for predicting and rationalizing the stereoselectivity observed in reactions involving this compound. Density Functional Theory (DFT) calculations, in particular, have been instrumental in elucidating the mechanisms and energy profiles of reactions such as the Povarov reaction, where this compound serves as a key dienophile in the synthesis of substituted tetrahydroquinolines. researchgate.net
In these reactions, the formation of multiple stereoisomers is possible. Computational modeling allows for the exploration of different reaction pathways and transition states leading to these various stereoisomers. For instance, in the Brønsted acid-catalyzed Povarov reaction, DFT studies can analyze the endo and exo approaches of the reactants. researchgate.net By calculating the activation energies associated with each pathway, a prediction of the major product can be made. The stereoisomer formed via the transition state with the lower activation energy is expected to be the dominant product, as this represents the kinetically favored pathway. researchgate.net
These computational investigations often reveal that the high diastereoselectivity observed experimentally is a result of a significant energy difference between the diastereomeric transition states. Non-covalent interaction (NCI) analysis is another computational technique employed to understand the subtle forces, such as van der Waals interactions and hydrogen bonds, that stabilize a particular transition state over others, thereby dictating the stereochemical outcome. researchgate.net
A practical application of these predictive models is in the asymmetric synthesis of complex molecules. For example, in the synthesis of CF₃-substituted tetrahydroquinolines, computational studies have been used to rationalize the high cis-selectivity observed in the products derived from this compound. researchgate.net Similarly, in copper-catalyzed asymmetric [3+2] cycloaddition reactions, a plausible transition state model, often supported by DFT calculations, is proposed to explain the high diastereomeric ratio and enantiomeric excess. acs.orgacs.org
Below is a representative data table illustrating how computational results are typically presented to rationalize stereoselectivity. The values are hypothetical and serve to demonstrate the concept.
| Reaction Pathway | Transition State | Calculated Relative Free Energy (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|---|
| Path A | TS-endo | 0.0 | Major |
| Path B | TS-exo | +2.5 | Minor |
| Path C | TS-cis | +0.2 | Major |
| Path D | TS-trans | +3.0 | Minor |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the reactivity and selectivity of pericyclic reactions, including the cycloadditions that this compound readily undergoes. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
In the context of a [3+2] cycloaddition reaction, this compound, as an electron-rich alkene, can act as the HOMO-provider. The energy and symmetry of its HOMO are crucial for the reaction to proceed. The reaction's feasibility and rate are largely dependent on the energy gap between the HOMO of this compound and the LUMO of its reaction partner (the 1,3-dipole). A smaller energy gap leads to a stronger interaction and a more facile reaction.
The nature of the cycloaddition can be classified based on the relative energies of the frontier orbitals. In a normal-electron-demand cycloaddition, the reaction is dominated by the interaction of the HOMO of the dienophile (this compound) with the LUMO of the dipole. Conversely, in an inverse-electron-demand (IED) cycloaddition, the interaction between the LUMO of the dienophile and the HOMO of the dipole is dominant. researchgate.net For electron-rich alkenes like this compound, IED cycloadditions are less common unless the dipole has a particularly high-energy HOMO. researchgate.net
Computational methods, specifically DFT, are employed to calculate the energies of the HOMO and LUMO for this compound and its reaction partners. This analysis not only helps in predicting whether a reaction will occur but also in rationalizing the observed regioselectivity. The atoms in the reacting molecules with the largest coefficients in the respective frontier orbitals are predicted to form the new bonds.
A representative table of FMO analysis data is presented below. The energy values are hypothetical and for illustrative purposes.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound | -6.5 | 1.5 | 8.0 |
| 1,3-Dipole (Reactant A) | -7.0 | -0.5 | 6.5 |
| 1,3-Dipole (Reactant B) | -5.5 | 0.5 | 6.0 |
This FMO analysis is a cornerstone in the rational design of synthetic strategies involving this compound, allowing chemists to select appropriate reaction partners and conditions to achieve the desired chemical transformations with high efficiency and selectivity.
Vi. Future Directions and Research Opportunities
Development of More Sustainable and Greener Synthetic Routes
The current primary route to benzyl (B1604629) vinylcarbamate involves a Curtius rearrangement of acryloyl azide (B81097), which is subsequently trapped with benzyl alcohol. researchgate.netchemicalbook.com While effective, this method involves the use of potentially hazardous and explosive azide intermediates, raising safety concerns, especially for large-scale production. researchgate.netsoton.ac.uk Furthermore, the synthesis often utilizes conventional organic solvents like toluene (B28343). chemicalbook.com
Future research will undoubtedly prioritize the development of greener and more sustainable synthetic methodologies. Key areas of exploration include:
Avoiding Hazardous Reagents: A significant goal is to develop alternatives to the Curtius rearrangement that avoid the use of azides. researchgate.net Research into different rearrangement reactions, such as the Hofmann or Lossen rearrangements under milder, modified conditions, could provide safer synthetic pathways.
Green Catalysts and Solvents: The use of environmentally benign catalysts and reaction media is a major thrust in modern chemistry. Future syntheses of benzyl vinylcarbamate and its derivatives could employ "green" catalysts like boric acid, which is inexpensive, readily available, and has shown efficacy in related amidation reactions. researchgate.net The exploration of alternative solvents, such as supercritical carbon dioxide (scCO2), which has been used in ruthenium-catalyzed synthesis of other vinyl carbamates, presents an atom-economic and environmentally friendly option. researchgate.net Water-based syntheses, potentially facilitated by surfactant-type Brønsted acid catalysts like dodecylbenzenesulfonic acid (DBSA), also represent a promising green approach. beilstein-journals.org
Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and efficiency, particularly when dealing with hazardous intermediates. researchgate.net Implementing a continuous flow system for the synthesis of this compound could mitigate the risks associated with the accumulation of acryloyl azide, allowing for better temperature control and reaction optimization. researchgate.net
Table 1: Comparison of Current and Potential Future Synthetic Routes for this compound
| Feature | Current Method (Curtius Rearrangement) | Potential Greener Alternative |
|---|---|---|
| Key Reaction | Curtius Rearrangement researchgate.netchemicalbook.com | Enzyme-catalyzed reaction, alternative rearrangements (e.g., Hofmann) researchgate.net |
| Starting Materials | Acryloyl chloride, Sodium azide, Benzyl alcohol chemicalbook.comsoton.ac.uk | Bio-based starting materials, non-azide nitrogen sources |
| Reagents | Potentially explosive acryloyl azide researchgate.netsoton.ac.uk | Non-hazardous reagents |
| Catalyst | Triethylamine chemicalbook.com | Biocatalysts, recyclable solid acids (e.g., Boric Acid) researchgate.net |
| Solvent | Toluene chemicalbook.com | Water, Supercritical CO2 researchgate.netbeilstein-journals.org |
| Process Safety | Batch process with thermal hazard risk researchgate.net | Continuous flow synthesis for improved safety researchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
This compound is a key component in several catalyzed reactions, notably in cycloadditions for synthesizing complex heterocyclic structures. Chiral phosphoric acids, for instance, have been successfully used to catalyze the Povarov reaction between anilines, aldehydes, and this compound to produce tetrahydroquinolines with high enantioselectivity. mdpi.comacs.org However, there is considerable room for the discovery and development of new catalytic systems to further enhance selectivity (chemo-, regio-, diastereo-, and enantio-) and broaden the reaction scope.
Future research directions in this area include:
Advanced Organocatalysts: Building on the success of chiral phosphoric acids, research into novel organocatalysts is a promising frontier. researchgate.net Chiral spirocyclic phosphoric acids (SPAs), known for creating proficient chiral pockets, could offer superior stereocontrol in reactions involving this compound. researchgate.net
Transition Metal Catalysis: While organocatalysis has been prominent, transition metal catalysis offers unique reactivity. Systems based on iron, iridium, gold, and other late transition metals have proven effective in related Friedel-Crafts-type benzylations and could be adapted for reactions with this compound. beilstein-journals.org Ruthenium complexes, already shown to catalyze vinyl carbamate (B1207046) synthesis, could be designed with chiral ligands to induce asymmetry. researchgate.net
Dual Catalysis Systems: Combining two different catalytic cycles (e.g., a transition metal catalyst with an organocatalyst) can enable novel transformations that are not possible with either catalyst alone. Such dual catalytic systems could be explored to activate this compound and a coupling partner in new ways, leading to unprecedented bond formations and molecular architectures.
Expansion of Synthetic Applications in Complex Molecule Synthesis
This compound has demonstrated its utility as a versatile building block in the synthesis of several biologically active and complex molecules. Its role as a dienophile or a vinyl amine surrogate has been leveraged in the total synthesis of targets like the cholesterol-lowering drug torcetrapib (B1681342) and in approaches to the anticancer agent (±)-thienamycin and the brevianamide (B1173143) family of natural products. researchgate.netmdpi.comacs.orglookchem.com
The expansion of its synthetic applications represents a major opportunity for future research. This can be pursued by:
Targeting New Classes of Molecules: Researchers can apply established reactions of this compound, such as the Povarov reaction and hetero-Diels-Alder cycloadditions, to the synthesis of other complex alkaloids, polycyclic structures, and pharmaceutical intermediates. acs.orglookchem.com Its use in multicomponent reactions is particularly powerful for rapidly building molecular complexity from simple precursors. mdpi.com
Developing Novel Tandem Reactions: Designing new tandem or domino reaction sequences initiated by a reaction of this compound could provide rapid access to intricate molecular frameworks. For example, a cycloaddition followed by an intramolecular rearrangement or cross-coupling reaction could efficiently construct polycyclic systems in a single pot.
Application in Materials Science: The vinyl group in this compound makes it a potential monomer for polymerization. Research into its incorporation into polymers could lead to new materials with unique properties, leveraging the carbamate functionality for specific interactions or subsequent modifications.
Table 2: Examples of this compound in Complex Synthesis
| Target Molecule/Scaffold | Key Reaction Involving this compound | Reference |
|---|---|---|
| Torcetrapib | Chiral phosphoric acid-catalyzed Povarov reaction | mdpi.com |
| Tetrahydroquinolines | Three-component Povarov reaction | acs.orglookchem.com |
| (±)-Thienamycin Relay | Alkylation followed by carbonylation | researchgate.net |
| Brevianamide Core | Intramolecular hetero-Diels–Alder reaction | acs.org |
Advanced Mechanistic Investigations using State-of-the-Art Techniques
A thorough understanding of reaction mechanisms is critical for optimizing reaction conditions, predicting outcomes, and designing new transformations. While the general pathways of many reactions involving this compound are understood (e.g., concerted vs. stepwise cycloadditions), detailed energetic and structural information about intermediates and transition states is often lacking. acs.org
Future research should employ a suite of modern analytical and computational tools to gain deeper mechanistic insights:
In Situ Spectroscopy: Techniques like in situ illumination NMR spectroscopy can be used to study photochemical reactions or to monitor the formation and consumption of intermediates in real-time under actual reaction conditions. uni-regensburg.de This can help to identify transient species and understand dark pathways that may affect reaction efficiency. uni-regensburg.de
Advanced NMR Techniques: Methods such as Chemical Exchange Saturation Transfer (CEST) NMR are powerful for detecting and characterizing low-concentration, short-lived intermediates that are below the standard NMR detection limit, providing crucial data on their structure, population, and kinetics. uni-regensburg.de
Computational Chemistry: High-level Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and explain the origins of selectivity. rsc.org These computational studies can help to distinguish between competing mechanistic possibilities, such as stepwise and concerted pathways in SNAr reactions or cycloadditions. rsc.org
Kinetic Isotope Effect (KIE) Studies: KIE experiments are a powerful tool for probing the nature of transition states. rsc.org By comparing the rates of reaction for isotopically labeled and unlabeled this compound, researchers can determine which bonds are being formed or broken in the rate-determining step, providing critical evidence for proposed mechanisms.
By integrating these advanced techniques, a more complete and nuanced picture of the reactivity of this compound will emerge, paving the way for its more rational and widespread application in chemical synthesis.
Q & A
Q. Methodological Focus
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Detect C=O stretching (1700–1750 cm⁻¹) and N-H bending (1530–1570 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 206.1) .
What factors influence the reaction efficiency of this compound in nucleophilic additions?
Advanced Research Focus
Key variables include:
- Solvent Polarity: Use aprotic solvents (e.g., THF or DMF) to stabilize intermediates and enhance nucleophilicity .
- Temperature Control: Maintain -20°C for diazidation to prevent side reactions (e.g., azide decomposition) .
- Catalyst Selection: Employ Lewis acids like BF3·OEt2 to accelerate carbamate activation .
- Workup Protocols: Quench reactions with ice-cold water to isolate products and minimize hydrolysis .
How can researchers assess the environmental impact of this compound in laboratory waste?
Q. Advanced Research Focus
- Ecotoxicity Screening: Conduct in vitro assays (e.g., Daphnia magna toxicity tests) if no prior data exists .
- Waste Segregation: Separate halogenated byproducts (e.g., from diazidation) for incineration .
- Regulatory Compliance: Follow EPA TSCA guidelines and consult local authorities for disposal permits .
What mechanistic insights govern this compound’s reactivity in radical reactions?
Q. Advanced Research Focus
- Radical Initiation: Use AIBN or UV light to generate benzyl radicals, which undergo addition at the vinyl group .
- Electron Affinity (EA): The benzyl radical’s EA (0.863–0.979 eV) influences redox stability in radical chain reactions .
- Kinetic Profiling: Monitor reaction progress via EPR spectroscopy to detect radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
